Cas no 10540-36-0 ([1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester)
[1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester
- ethyl 4-(4-fluorophenyl)benzoate
- ethyl 4'-fluorobiphenyl-4-carboxylate
- 4-Biphenylcarboxylic acid,4'-fluoro-,ethyl ester
- 4-fluoro-4'-ethoxycarbonylbiphenyl
- 4'-fluorobiphenyl-4-carboxylic acid ethyl ester
- 4'-fluorobiphenyl-4-carboxylic ethyl
- Ethyl-4-(4'-fluorophenyl)benzoate
- 4-Biphenylcarboxylic acid, 4'-fluoro-, ethyl ester (7CI,8CI)
- 10540-36-0
- SCHEMBL7365076
- starbld0026247
- Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate
- 4/'-FluoroBiphenyl-4-carBoxylicacidethylester
- ETHYL 4'-FLUORO-[1,1'-BIPHENYL]-4-CARBOXYLATE
- AKOS002683422
- DTXSID00475310
- 4'-FluoroBiphenyl-4-carBoxylicacidethylester
- MFCD06205055
- MRIRSYFQTAWHGY-UHFFFAOYSA-N
- 4-Biphenylcarboxylicacid,4'-fluoro-,ethylester
- [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-, ethyl ester
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- MDL: MFCD06205055
- Inchi: 1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3
- InChI Key: MRIRSYFQTAWHGY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC(C(=O)OCC)=CC=1
Computed Properties
- Exact Mass: 244.09000
- Monoisotopic Mass: 244.08995782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.145±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 64.6-65.4 ºC
- Boiling Point: 349.6±25.0 °C at 760 mmHg
- Flash Point: 159.7±18.1 °C
- Solubility: Almost insoluble (0.011 g/l) (25 º C),
- PSA: 26.30000
- LogP: 3.66940
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
[1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
[1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
[1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB570282-1 g |
4'-Fluorobiphenyl-4-carboxylic acid ethyl ester, 97%; . |
10540-36-0 | 97% | 1g |
€1,338.30 | 2023-04-13 | |
| abcr | AB570282-1g |
4'-Fluorobiphenyl-4-carboxylic acid ethyl ester, 97%; . |
10540-36-0 | 97% | 1g |
€1285.20 | 2025-04-22 | |
| A2B Chem LLC | AE12118-1g |
4'-FluoroBiphenyl-4-carBoxylicacidethylester |
10540-36-0 | 97% | 1g |
$993.00 | 2024-04-20 | |
| A2B Chem LLC | AE12118-5g |
4'-FluoroBiphenyl-4-carBoxylicacidethylester |
10540-36-0 | 97% | 5g |
$2523.00 | 2024-04-20 |
[1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester Suppliers
[1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester Related Literature
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Tara V. Bright,Fay Dalton,Victoria L. Elder,Cormac D. Murphy,Neil K. O'Connor,Graham Sandford Org. Biomol. Chem. 2013 11 1135
Additional information on [1,1'-Biphenyl]-4-carboxylicacid, 4'-fluoro-, ethyl ester
Comprehensive Guide to [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-, ethyl ester (CAS No. 10540-36-0)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-, ethyl ester (CAS No. 10540-36-0) is a specialized organic compound widely used in pharmaceutical intermediates, liquid crystal materials, and advanced material synthesis. This biphenyl derivative features a fluorinated aromatic ring and an ethyl ester group, making it valuable for applications requiring precise molecular modifications. Researchers and industries favor this compound for its unique electronic properties and compatibility with cross-coupling reactions.
The growing demand for fluorinated organic compounds in drug development has increased interest in 10540-36-0. Its 4'-fluoro substitution enhances metabolic stability in bioactive molecules, a key consideration for modern pharmaceutical research. Recent studies highlight its role in developing kinase inhibitors and anticancer agents, aligning with current trends in targeted therapy development.
In material science, [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-, ethyl ester serves as a building block for liquid crystal displays (LCDs). The compound's rigid biphenyl core and polar ester group contribute to desirable mesomorphic properties. With the global expansion of flexible electronics and OLED technologies, this material has gained attention for its potential in next-generation optoelectronic devices.
Synthetic chemists value CAS 10540-36-0 for its versatility in Suzuki-Miyaura coupling reactions. The ethyl ester moiety allows straightforward conversion to other functional groups, while the fluoro substituent enables selective derivatization. These characteristics make it particularly useful for constructing complex molecular architectures in medicinal chemistry programs.
The compound's physicochemical properties include a molecular weight of 244.25 g/mol and typical aromatic solubility characteristics. It generally appears as a white to off-white crystalline powder with good stability under standard storage conditions. These properties facilitate its handling in both research laboratories and industrial-scale production environments.
Recent advancements in green chemistry have explored eco-friendly synthesis routes for 4'-fluoro biphenyl derivatives. Researchers are investigating catalytic methods to improve the sustainability of producing 10540-36-0, addressing the pharmaceutical industry's need for environmentally benign processes. These developments align with global initiatives for sustainable chemical manufacturing.
Quality control of [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-, ethyl ester typically involves HPLC analysis and spectroscopic verification (1H NMR, 13C NMR, and MS). The compound's purity is crucial for its performance in high-value applications, driving demand for reliable analytical methods. Current market trends show increasing requirements for ultra-high purity grades of this material.
The global market for fluorinated biphenyl compounds is projected to grow steadily, supported by expanding applications in electronic materials and life sciences. Strategic partnerships between specialty chemical suppliers and end-user industries are shaping the supply chain for CAS 10540-36-0. Market analysts note particular growth potential in the Asia-Pacific region, where electronics manufacturing and pharmaceutical production are rapidly expanding.
For researchers working with 10540-36-0, proper handling includes standard laboratory safety practices. While not classified as hazardous under normal conditions, appropriate personal protective equipment should be used when handling the compound in powder form. Storage recommendations typically suggest keeping the material in a cool, dry environment protected from light to maintain stability.
Future research directions for [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-, ethyl ester may explore its potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The compound's rigid geometry and functional group versatility make it an interesting candidate for designing novel porous materials with applications in gas storage and molecular separation technologies.
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